molecular formula C13H13ClN2O3S B239324 5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide

5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide

Cat. No.: B239324
M. Wt: 312.77 g/mol
InChI Key: SXLOXVGSMMFQBV-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-9-6-12(19-2)13(7-11(9)14)20(17,18)16-10-4-3-5-15-8-10/h3-8,16H,1-2H3

InChI Key

SXLOXVGSMMFQBV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)OC

Origin of Product

United States

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